molecular formula C8H7N3OS B1518823 4-amino-6-(2-thienyl)pyridazin-3(2{H})-one CAS No. 1018299-56-3

4-amino-6-(2-thienyl)pyridazin-3(2{H})-one

Cat. No. B1518823
CAS RN: 1018299-56-3
M. Wt: 193.23 g/mol
InChI Key: CVGKZKXSWZTOKN-UHFFFAOYSA-N
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Description

4-amino-6-(2-thienyl)pyridazin-3(2{H})-one is a chemical compound with the CAS Number: 1018299-56-3 . It has a molecular weight of 193.23 and its IUPAC name is 4-amino-6-(2-thienyl)-3(2H)-pyridazinone . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for 4-amino-6-(2-thienyl)pyridazin-3(2{H})-one is 1S/C8H7N3OS/c9-5-4-6(10-11-8(5)12)7-2-1-3-13-7/h1-4H, (H2,9,10) (H,11,12) . This code provides a specific representation of the molecule’s structure.


Physical And Chemical Properties Analysis

4-amino-6-(2-thienyl)pyridazin-3(2{H})-one is a solid compound . It has a molecular weight of 193.23 .

Scientific Research Applications

Medicinal Chemistry: Anticancer Properties

Thiophene derivatives, including the compound , have been studied for their potential anticancer properties. The structure of thiophene allows for the synthesis of compounds that can interact with various biological targets. For instance, certain thiophene derivatives have shown efficacy in inhibiting the growth of cancer cells by interfering with cell division and inducing apoptosis .

Material Science: Organic Semiconductors

In the field of material science, thiophene-based molecules are significant in the development of organic semiconductors. The electronic properties of thiophene allow it to be used in the creation of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are pivotal for advancing flexible electronics .

Corrosion Inhibition

Thiophene derivatives are also utilized as corrosion inhibitors in industrial chemistry. They form protective layers on metals, preventing oxidation and degradation. This application is crucial in extending the life of metal structures and components in various industries .

Pharmacology: Anti-inflammatory and Antimicrobial Effects

The compound has been associated with anti-inflammatory and antimicrobial effects. Thiophene derivatives can modulate biological pathways that lead to inflammation, providing relief in conditions like arthritis. Additionally, they exhibit antimicrobial properties, making them candidates for the development of new antibiotics .

Anesthetic Applications

Some thiophene derivatives are used in medical settings as anesthetics. For example, articaine, which contains a thiophene ring, is a commonly used dental anesthetic in Europe. It acts as a voltage-gated sodium channel blocker, providing localized pain relief .

properties

IUPAC Name

5-amino-3-thiophen-2-yl-1H-pyridazin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3OS/c9-5-4-6(10-11-8(5)12)7-2-1-3-13-7/h1-4H,(H2,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVGKZKXSWZTOKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NNC(=O)C(=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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